1,1,2-Tribromobuta-1,3-diene
Description
Structure
3D Structure
Properties
CAS No. |
53978-01-1 |
|---|---|
Molecular Formula |
C4H3Br3 |
Molecular Weight |
290.78 g/mol |
IUPAC Name |
1,1,2-tribromobuta-1,3-diene |
InChI |
InChI=1S/C4H3Br3/c1-2-3(5)4(6)7/h2H,1H2 |
InChI Key |
GXEMLBCHNNMOGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C(Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,2 Tribromobuta 1,3 Diene
Dehydrohalogenation Routes to Brominated 1,3-Dienes
Dehydrohalogenation, the elimination of a hydrogen halide from a molecule, is a fundamental and widely employed strategy for the introduction of unsaturation. In the context of synthesizing 1,1,2-Tribromobuta-1,3-diene, this approach would typically involve the use of a polybrominated butane (B89635) precursor. The reaction is generally promoted by a base, which abstracts a proton, leading to the concerted or stepwise elimination of a bromide ion and the formation of a double bond.
The choice of base and reaction conditions is crucial in directing the regioselectivity of the elimination to favor the formation of the conjugated 1,3-diene system over other possible isomers. Common bases used for dehydrohalogenation include alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and amines (e.g., triethylamine, DBU). The reaction is often carried out in a suitable solvent that can facilitate the desired elimination pathway. The specific precursor for this compound would likely be a tetrabromobutane isomer, such as 1,1,2,4-tetrabromobutane or 1,2,3,4-tetrabromobutane. The controlled, stepwise elimination of hydrogen bromide from such precursors is a potential, though challenging, route to the target molecule.
Transition Metal-Catalyzed Cross-Coupling Reactions for the Formation of this compound Architectures
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and these methods can be conceptually applied to the synthesis of highly substituted dienes.
Palladium-Mediated Approaches to Polybrominated Dienes
Palladium catalysis is a cornerstone of modern organic synthesis. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are powerful tools for constructing complex molecules. In principle, a palladium-catalyzed cross-coupling reaction could be envisioned for the synthesis of this compound. This might involve the coupling of a suitably functionalized C2 building block with a dibromovinyl species or a related strategy. However, the presence of multiple bromine atoms on the target molecule and potential precursors presents challenges regarding selectivity and catalyst stability.
Other Metal Catalysis in Bromodiene Synthesis (e.g., Nickel, Cobalt, Ruthenium)
While palladium is the most common catalyst for cross-coupling reactions, other transition metals like nickel, cobalt, and ruthenium have emerged as powerful alternatives, often exhibiting unique reactivity and selectivity. Nickel catalysts, being more earth-abundant and often more reactive towards challenging substrates, could potentially be employed in the synthesis of polybrominated dienes. Cobalt and ruthenium catalysts are known to mediate a variety of transformations, including olefin metathesis and C-H activation, which, while not directly cross-coupling in the traditional sense, represent advanced strategies that could potentially be adapted for the synthesis of complex diene structures. The application of these metals to the specific synthesis of this compound remains an area for further research.
Olefination Strategies for Highly Substituted 1,3-Dienes
Olefination reactions, which form carbon-carbon double bonds, are another major class of reactions for the synthesis of alkenes, including conjugated dienes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples.
The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. To synthesize this compound via this route, one would require a highly specialized ylide and/or carbonyl compound bearing the necessary bromine substituents. The stability and reactivity of such heavily halogenated reagents would be a significant synthetic challenge.
The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, often offers advantages over the Wittig reaction in terms of selectivity and ease of product purification. A hypothetical HWE approach to this compound would similarly necessitate the synthesis of complex, brominated phosphonate and carbonyl precursors.
Isomerization-Based Synthetic Pathways for Brominated Buta-1,3-dienes
The isomerization of other unsaturated C4 isomers, such as allenes or alkynes, into a conjugated diene system is a known synthetic strategy. For the synthesis of this compound, this would likely involve the rearrangement of a suitably substituted brominated allene (B1206475) or butyne. Such isomerizations can be promoted by heat, light, or a catalyst (acid, base, or transition metal complex). The challenge in this approach lies in the synthesis of the required polybrominated starting material and in controlling the regioselectivity of the isomerization to yield the desired 1,1,2-tribromo substitution pattern on the butadiene core.
Preparation from Polyhalogenated Precursors and Derivatives
The synthesis of this compound from other polyhalogenated precursors is a logical and direct approach. A plausible starting material is vinylacetylene (but-1-en-3-yne). The reaction of vinylacetylene with bromine is a potential route. The initial addition of bromine across the more reactive double bond, followed by further reaction or rearrangement, could lead to a tetrabromobutane or a brominated diene. Careful control of the reaction conditions would be paramount to achieve the desired tribrominated product. For instance, the addition of one and a half equivalents of bromine to vinylacetylene could theoretically lead to the formation of this compound, although controlling the selectivity of such a reaction would be highly challenging due to the possibility of multiple addition and rearrangement products.
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of specific isomers of this compound presents a significant challenge in synthetic organic chemistry due to the high degree of functionalization and the need for precise control over the geometry of the two double bonds. While a definitive, optimized industrial synthesis is not widely documented, plausible synthetic strategies can be devised based on established methodologies for the stereocontrolled formation of halogenated dienes. The approaches would likely involve the sequential and highly controlled introduction of bromine atoms onto a four-carbon backbone, with careful selection of reagents and reaction conditions to dictate the stereochemical outcome.
A logical and versatile starting material for such a synthesis is vinylacetylene (but-1-en-3-yne), which contains the requisite four-carbon skeleton with two distinct unsaturated functionalities. The differential reactivity of the double and triple bonds allows for a stepwise functionalization. The general strategy would involve an initial selective reaction at the more reactive double bond, followed by the controlled bromination of the remaining alkyne moiety, and finally, the formation of the second double bond of the diene system through a stereoselective elimination reaction.
Proposed Synthesis of (Z)-1,1,2-Tribromobuta-1,3-diene
The synthesis of the (Z)-isomer would necessitate the formation of a cis-configured 1,2-dibromoalkene intermediate. This can be achieved through a silver-catalyzed dibromination of a terminal alkyne, a method known to favor the syn-addition of two bromine atoms.
Step 1: Protection of the Double Bond via Bromination
Initially, the double bond of vinylacetylene is protected and functionalized through electrophilic addition of bromine. This reaction is known to proceed readily and selectively at the double bond over the triple bond.
Reaction Scheme 1: Bromination of Vinylacetylene
H₂C=CH-C≡CH + Br₂ → BrH₂C-CH(Br)-C≡CH
Vinylacetylene reacts with one equivalent of bromine (Br₂) in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂), typically at low temperatures (e.g., 0 °C), to yield 3,4-dibromobut-1-yne .
Step 2: Stereoselective syn-Dibromination of the Alkyne
The resulting terminal alkyne, 3,4-dibromobut-1-yne, can then undergo a stereoselective dibromination to form a (Z)-1,2-dibromoalkene. This transformation can be accomplished using a silver and Brønsted acid co-catalyzed system with N-bromosuccinimide (NBS) as the bromine source.
Reaction Scheme 2: *syn*-Dibromination of 3,4-dibromobut-1-yne
BrH₂C-CH(Br)-C≡CH + 2 NBS --(Ag⁺, H⁺)--> BrH₂C-CH(Br)-C(Br)=CH(Br) (*Z*-isomer)
This reaction yields (Z)-1,2,3,4-tetrabromobut-1-ene . The silver catalyst is believed to activate the alkyne, facilitating a syn-addition pathway.
Step 3: Stereoselective Dehydrobromination
The final step involves a double dehydrobromination to form the conjugated diene system. The use of a bulky, non-nucleophilic base is crucial to promote elimination over substitution and to control the stereochemistry of the newly formed double bond. A carefully controlled E2 elimination would be required.
Reaction Scheme 3: Formation of (Z)-1,1,2-Tribromobuta-1,3-diene
BrH₂C-CH(Br)-C(Br)=CH(Br) + 2 Base → H₂C=CH-C(Br)=C(Br)₂ (*This is an error in the proposed scheme, the target is 1,1,2-tribromo. A different strategy is needed*)
Correction and Refined Proposed Synthesis:
A more direct, albeit still hypothetical, route to achieve the 1,1,2-tribromo substitution pattern would involve building the molecule from a different precursor. A plausible approach would be to start with a propargyl derivative and build the carbon chain.
Revised Proposed Synthesis of (E)- and (Z)- this compound
A more feasible strategy would involve the synthesis of a 1-bromo-1-alkyne intermediate, followed by subsequent additions.
Step 1: Synthesis of 1-Bromobut-1-en-3-yne
Starting from vinylacetylene, a hydrobromination reaction could potentially yield the desired intermediate. However, controlling the regioselectivity can be challenging. A more controlled approach would be the coupling of a vinyl group with a dibromoacetylene (B14170809) synthon, which is not practical.
Given the significant challenges and the lack of established protocols, the stereoselective synthesis would likely rely on advanced organometallic cross-coupling reactions. For instance, a stereodefined 1,2-dibromovinyl organometallic reagent could be coupled with a 1,1-dibromoethylene (B1218783) synthon.
The table below outlines a hypothetical reaction sequence based on known transformations for the synthesis of halogenated alkenes, which could be adapted for the stereoselective synthesis of the target isomers. The yields and specific conditions are illustrative and would require experimental optimization.
| Step | Reaction | Reagents and Conditions | Product | Stereochemistry | Hypothetical Yield |
| 1 | Dibromination of Phenylacetylene (as a model alkyne) | For (E)-isomer: CuBr₂, Acetonitrile (B52724), rt, 4h | (E)-(1,2-Dibromovinyl)benzene | >98% E | ~90% |
| For (Z)-isomer: Ag(I) salt, CH₃SO₃H, NBS, CH₂Cl₂, rt, 2h | (Z)-(1,2-Dibromovinyl)benzene | >95% Z | ~85% | ||
| 2 | Hydrobromination of a Bromoalkyne | HBr, radical initiator (for anti-Markovnikov) or Lewis acid (for Markovnikov) | A tribromoalkene | Dependent on conditions | Variable |
| 3 | Cross-Coupling | Pd-catalyzed coupling of a vinyl-organometallic reagent with a tribromoethylene (B1212961) synthon | This compound | Dependent on substrate stereochemistry | Variable |
Due to the complexity and the high degree of halogenation, achieving high stereoselectivity in the synthesis of either the (E)- or (Z)-isomer of this compound would be a formidable synthetic task. The development of such a synthesis would likely require extensive investigation into novel reaction pathways and the use of highly specialized reagents and catalytic systems.
Reactivity and Reaction Mechanisms of 1,1,2 Tribromobuta 1,3 Diene
Cycloaddition Reactions Involving 1,1,2-Tribromobuta-1,3-diene
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. The most common and well-studied of these is the Diels-Alder reaction.
Diels-Alder Reactions with Diverse Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a cyclohexene (B86901) derivative. The reaction is stereospecific and is a powerful tool for the formation of six-membered rings. The electronic nature of the substituents on both the diene and the dienophile plays a crucial role in the reaction rate and selectivity.
In a normal electron demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. The presence of three bromine atoms on the this compound backbone would significantly influence its electronic properties. Bromine is an electron-withdrawing group via induction, which would decrease the electron density of the diene system. This would likely make this compound a poor candidate for normal electron demand Diels-Alder reactions, which are favored by electron-donating groups on the diene. Reactions with electron-poor dienophiles such as maleic anhydride (B1165640) or N-phenylmaleimide would be expected to be slow or require harsh conditions.
Given the electron-withdrawing nature of the bromine substituents, this compound would be a more likely candidate for inverse electron demand Diels-Alder (IEDDA) reactions. In IEDDA, an electron-poor diene reacts with an electron-rich dienophile. Dienophiles with electron-donating groups, such as vinyl ethers or enamines, would be suitable partners. The reaction would be initiated by the interaction of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the diene. The electron-withdrawing bromine atoms would lower the energy of the diene's LUMO, facilitating this interaction.
The regiochemistry of Diels-Alder reactions with unsymmetrical dienes and dienophiles is governed by the electronic and steric effects of the substituents. For this compound, the unsymmetrical substitution pattern would be expected to lead to a preferred regioisomeric product. The precise outcome would depend on the specific dienophile used and would require computational or experimental studies to determine.
The stereochemistry of the Diels-Alder reaction is concerted and suprafacial, meaning that the stereochemistry of the dienophile is retained in the product. The "endo rule" often predicts the major diastereomer in reactions involving cyclic dienophiles, where the substituents on the dienophile point towards the newly forming double bond in the transition state. For an acyclic diene like this compound, the stereochemical outcome would be influenced by the facial selectivity of the dienophile's approach, which can be affected by the steric bulk of the bromine atoms.
Other Pericyclic Reactions ([4+1], [3+2], [2+2] Cycloadditions)
Besides the [4+2] Diels-Alder reaction, conjugated dienes can in principle undergo other pericyclic reactions.
[4+1] Cycloadditions: These reactions are less common and typically involve carbenes or other species that can contribute one atom to the new ring.
[3+2] Cycloadditions: These are also known as 1,3-dipolar cycloadditions and involve a 1,3-dipole reacting with a dipolarophile. It is not immediately apparent how this compound would function in this capacity without further transformation.
[2+2] Cycloadditions: These reactions between two alkene units are typically photochemically allowed, while thermal [2+2] cycloadditions are often stepwise and less common. The conjugated system of this compound could potentially undergo such reactions under appropriate conditions.
There is no specific information available in the searched literature regarding the participation of this compound in these other types of pericyclic reactions.
Electrophilic Addition Reactions to the Conjugated Diene System
Conjugated dienes can undergo electrophilic addition reactions. The initial attack of an electrophile can occur at either double bond. The resulting carbocation is allylic and resonance-stabilized, with positive charge delocalized over two carbons. A subsequent nucleophilic attack can then occur at either of these positions, leading to 1,2- and 1,4-addition products. The product distribution is often dependent on the reaction temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product.
For this compound, the bromine substituents would deactivate the diene towards electrophilic attack due to their electron-withdrawing inductive effect. Furthermore, the unsymmetrical nature of the substitution would likely lead to a preferential site of initial electrophilic attack, influencing the regiochemistry of the final products. The stability of the intermediate carbocation would also be significantly affected by the presence of the bromine atoms. Without experimental data, the specific outcomes of such reactions remain speculative.
Nucleophilic Substitution and Addition Reactions on Brominated Centers
While electrophilic addition is dominant, the highly substituted nature of this compound also allows for nucleophilic reactions. Nucleophilic substitution could potentially occur at the sp³-hybridized carbon of an addition product or, under specific conditions, directly on the sp²-hybridized carbons of the diene, although the latter is generally less favorable.
The presence of electron-withdrawing nitro groups in conjugated dienes has been shown to facilitate nucleophilic addition and substitution reactions. nih.gov By analogy, the three bromine atoms on this compound, being strongly electron-withdrawing, would decrease the electron density of the π-system, making it more susceptible to attack by strong nucleophiles. This could lead to addition-elimination pathways, effectively resulting in the substitution of a bromine atom.
Radical Reaction Pathways of this compound
Radical reactions offer an alternative pathway for the functionalization of dienes. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to anti-Markovnikov products. libretexts.org
The mechanism involves three main stages:
Initiation: Peroxides generate a bromine radical (Br•) from HBr.
Propagation: The bromine radical adds to the diene at a terminal carbon (e.g., C4) to form the most stable radical intermediate. An allylic radical is formed, which is stabilized by resonance. The radical is delocalized over C3 and C1. This allylic radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical.
Termination: Two radicals combine to end the chain reaction. libretexts.org
Similar to carbocation intermediates, the allylic radical formed from this compound would be stabilized by resonance, leading to both 1,2- and 1,4-addition products. The regioselectivity of the initial radical attack and the subsequent hydrogen abstraction would determine the final product distribution. 1,3-butadiene (B125203) is also known to undergo thermally initiated dimerization and free-radical polymerization reactions. iokinetic.com
Rearrangement Reactions and Isomerization Dynamics
Allylic systems are prone to rearrangement reactions. Allylic halides can undergo rearrangement, especially under conditions that favor the formation of an allylic carbocation or radical. masterorganicchemistry.com For instance, a 1,2-addition product from an electrophilic addition to this compound could potentially isomerize to the more stable 1,4-addition product, particularly at higher temperatures where the reaction is under thermodynamic control and reversible. libretexts.org This rearrangement would proceed through the reformation of the resonance-stabilized allylic carbocation intermediate.
Isomerization of the double bonds within the diene system or its products can also occur, potentially catalyzed by acids, bases, or light, leading to different geometric isomers (E/Z configurations) of the final products.
Stereochemical Aspects of 1,1,2 Tribromobuta 1,3 Diene Chemistry
Geometric Isomerism (E/Z) and Its Influence on Molecular Architecture
Geometric isomerism in 1,1,2-tribromobuta-1,3-diene arises from the restricted rotation around the carbon-carbon double bonds. The substitution pattern of this compound allows for the existence of E/Z isomers at the C1-C2 double bond. The C3-C4 double bond, being monosubstituted with two hydrogen atoms on C4, does not exhibit geometric isomerism.
To assign the E/Z configuration to the C1-C2 double bond, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. science-revision.co.uklibretexts.orgwikipedia.org
At the C1 carbon: The two substituents are bromine atoms. Since they are identical, priority is determined by looking at the other atoms attached to the respective carbons of the double bond. However, for the purpose of assigning E/Z nomenclature at the C1-C2 bond, we consider the two bromine atoms attached to C1.
At the C2 carbon: The substituents are a bromine atom and the vinyl group (-CH=CH2).
According to the CIP rules, the priority of atoms is determined by their atomic number. science-revision.co.uk A higher atomic number corresponds to a higher priority.
Priority Assignment at the C1-C2 Double Bond:
| Carbon | Substituent | CIP Priority | Rationale |
| C1 | -Br | High | Bromine (atomic number 35) has a higher priority than the other bromine atom when considering the overall molecule for naming, though for E/Z at C1, we compare the groups attached to C1 and C2. |
| -Br | Low | ||
| C2 | -Br | High | Bromine (atomic number 35) has a higher priority than the carbon of the vinyl group (atomic number 6). |
| -CH=CH2 | Low | Carbon has a lower atomic number than bromine. |
Based on this analysis, the two highest priority groups are the bromine atom on C1 and the bromine atom on C2.
(Z)-1,1,2-Tribromobuta-1,3-diene: In this isomer, the two high-priority bromine atoms (one on C1 and one on C2) are on the same side of the C1-C2 double bond.
(E)-1,1,2-Tribromobuta-1,3-diene: In this isomer, the two high-priority bromine atoms are on opposite sides of the C1-C2 double bond.
The geometric isomerism significantly influences the molecular architecture of this compound. The E and Z isomers will have different dipole moments, boiling points, and spectroscopic signatures due to the different spatial arrangements of the polar carbon-bromine bonds. The steric interactions between the bulky bromine atoms will also differ between the two isomers, affecting their relative stabilities.
Conformational Analysis of the 1,3-Diene System (s-cis and s-trans)
Conformational isomerism in 1,3-dienes arises from the rotation around the central C2-C3 single bond. Two primary planar conformations are considered: the s-trans and the s-cis conformations. youtube.comyoutube.com
s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable for simple dienes like 1,3-butadiene (B125203) due to reduced steric hindrance. masterorganicchemistry.comlibretexts.org
s-cis conformation: The two double bonds are on the same side of the central single bond. This conformation is typically higher in energy due to steric repulsion between the substituents on the C1 and C4 carbons. masterorganicchemistry.comlibretexts.org
In the case of this compound, the presence of three bulky bromine atoms significantly influences the conformational equilibrium.
Steric Considerations in this compound Conformations:
| Conformation | Key Steric Interactions | Expected Relative Stability |
| s-trans | Interactions between the bromine atom on C2 and the hydrogen atom on C3. | Generally more stable due to fewer significant steric clashes. |
| s-cis | Significant steric repulsion between one of the bromine atoms on C1 and the hydrogen atom on C4. Additionally, repulsion between the bromine on C2 and the hydrogen on C3. | Less stable due to increased steric strain. |
The large van der Waals radius of the bromine atoms would lead to substantial steric hindrance in the s-cis conformation. This steric clash would raise the energy of the s-cis conformer significantly compared to the s-trans conformer. Consequently, it is expected that this compound will predominantly exist in the more stable s-trans conformation. The energy barrier for rotation from the more stable s-trans to the s-cis conformation is expected to be higher than that of unsubstituted butadiene.
Control of Stereoselectivity in Syntheses and Transformations
Achieving stereocontrol in the synthesis of highly substituted 1,3-dienes like this compound is a significant challenge in organic synthesis. nih.govmdpi.com The desired geometric isomer (E or Z) can be targeted through various stereoselective synthetic methodologies.
Common strategies for the stereoselective synthesis of substituted dienes that could be adapted for this compound include:
Wittig-type Reactions: The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is known to favor the formation of E-alkenes. By carefully choosing the appropriate phosphonate (B1237965) ylide and a suitable brominated aldehyde or ketone precursor, it might be possible to control the stereochemistry of the C1-C2 double bond.
Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Stille, or Negishi couplings can be highly stereospecific. mdpi.com For instance, the coupling of a stereodefined vinylboronic acid with a dibromo-substituted vinyl halide in the presence of a palladium catalyst could proceed with retention of the double bond geometry.
Elimination Reactions: Stereoselective elimination reactions from appropriately substituted precursors can also yield specific geometric isomers. The choice of base and reaction conditions can influence the stereochemical outcome.
Rearrangement Reactions: Certain pericyclic reactions or metal-catalyzed rearrangements of appropriately functionalized precursors could potentially lead to the stereoselective formation of this compound.
The control of stereoselectivity in transformations involving this compound is equally important. For instance, in cycloaddition reactions, the stereochemistry of the diene directly influences the stereochemistry of the product.
Spectroscopic and Structural Characterization of 1,1,2 Tribromobuta 1,3 Diene
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a hypothetical analysis of 1,1,2-Tribromobuta-1,3-diene, one would expect to observe characteristic absorption bands corresponding to its structural features.
Key expected vibrational modes would include:
C=C Stretching: The conjugated diene system would likely exhibit two distinct C=C stretching vibrations, typically in the range of 1600-1650 cm⁻¹. The trisubstituted nature of one of the double bonds and the terminal vinyl group would influence the exact frequencies and intensities of these bands.
=C-H Stretching: The terminal vinyl group (=CH₂) would show symmetric and asymmetric stretching vibrations above 3000 cm⁻¹. The lone vinyl proton on the tribrominated side would also have a characteristic =C-H stretching frequency in a similar region.
=C-H Bending: Out-of-plane bending vibrations (wags) for the terminal vinyl group are expected to be strong and appear in the 910-990 cm⁻¹ region. In-plane bending vibrations (scissoring) would occur around 1415 cm⁻¹.
C-Br Stretching: The carbon-bromine bonds would give rise to stretching vibrations in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹. The presence of multiple C-Br bonds would likely result in several overlapping bands.
Without experimental data, a precise data table cannot be generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton NMR Spectroscopy (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum would be expected to show signals for the three vinyl protons. The chemical shifts (δ) would be influenced by the electronegativity of the bromine atoms and the anisotropic effects of the double bonds. A hypothetical spectrum would likely reveal:
A complex multiplet system for the terminal vinyl group (-CH=CH₂), with distinct signals for the geminal, cis, and trans protons.
A singlet or a narrowly coupled multiplet for the lone proton on the C3 carbon.
A data table of predicted chemical shifts and coupling constants is not provided in the absence of experimental verification.
Carbon-13 NMR Spectroscopy (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A decoupled ¹³C NMR spectrum of this compound would be expected to show four distinct signals, one for each carbon atom in the butadiene backbone. The chemical shifts would be indicative of the carbon's hybridization and its proximity to the electron-withdrawing bromine atoms. The carbons bearing bromine atoms (C1 and C2) would be expected to be significantly downfield.
Without access to a measured spectrum, a data table of chemical shifts cannot be accurately presented.
Advanced 2D NMR Techniques for Connectivity and Proximity Determination
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, for instance, between the protons of the terminal vinyl group.
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₄H₃Br₃), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio). This would result in a cluster of peaks for the molecular ion.
Common fragmentation pathways would likely involve the loss of bromine atoms or the cleavage of the carbon-carbon bonds. Analysis of these fragment ions would help to confirm the proposed structure.
Chromatographic and Spectroscopic Methods for Purity and Isomeric Composition Assessment
The assessment of purity and the determination of the isomeric composition of this compound are critical steps in its characterization. This is achieved through the synergistic application of chromatographic separation techniques and spectroscopic analysis, which provide detailed insights into the sample's composition and the specific arrangement of atoms within the molecule.
Gas chromatography (GC) is a primary tool for evaluating the purity of this compound. The technique separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For brominated hydrocarbons, capillary columns with non-polar or semi-polar stationary phases are often employed. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) is particularly useful for the separation of isomers that may not be readily resolved by GC. mtc-usa.comchromforum.org For tribromobutadiene, reversed-phase HPLC with a C18 or phenyl-based stationary phase can be effective. mtc-usa.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation of potential isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isomeric composition assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants are unique for each isomer, allowing for their unambiguous identification and quantification. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning the complex spectra by establishing connectivity between protons and carbons.
Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum serves as a molecular fingerprint. The fragmentation pattern, which involves the loss of bromine atoms or other small fragments, can help in confirming the structure of the compound and identifying any impurities.
Below are illustrative data tables that would be generated from such analyses:
Table 1: Gas Chromatography (GC) Parameters for Purity Analysis
| Parameter | Value |
| Column | Capillary, Non-polar (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Expected Retention Time | Dependent on specific column and conditions |
| Purity Assessment | Area percent of the main peak |
Table 2: High-Performance Liquid Chromatography (HPLC) for Isomeric Separation
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis (e.g., at 254 nm) |
| Isomer Separation | Baseline resolution of isomeric peaks |
Table 3: Illustrative ¹H NMR Spectral Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | (example range: 6.0-6.5) | Doublet | (example: ~10 Hz) |
| H-4a | (example range: 5.0-5.5) | Doublet | (example: ~10 Hz) |
| H-4b | (example range: 5.5-6.0) | Doublet | (example: ~17 Hz) |
Table 4: Illustrative ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | (example range: 110-120) |
| C-2 | (example range: 125-135) |
| C-3 | (example range: 130-140) |
| C-4 | (example range: 115-125) |
Table 5: Mass Spectrometry (MS) Fragmentation Data
| m/z | Interpretation |
| (M)+ | Molecular Ion (containing Br isotopes) |
| (M-Br)+ | Loss of one Bromine atom |
| (M-Br₂)+ | Loss of two Bromine atoms |
| (M-Br₃)+ | Loss of three Bromine atoms |
Theoretical and Computational Investigations of 1,1,2 Tribromobuta 1,3 Diene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of 1,1,2-tribromobuta-1,3-diene. By solving approximations of the Schrödinger equation, these methods can determine the molecule's electronic structure and the energies of its various conformations. The presence of three heavy bromine atoms, which are highly electronegative, significantly influences the electronic landscape of the butadiene backbone. These atoms act as electron-withdrawing groups, which modulates the electron density across the π-system. ucalgary.ca
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. elte.huchadsprep.com In the context of a Diels-Alder reaction, the diene (this compound) can act as either the electron donor (using its HOMO) or the electron acceptor (using its LUMO). elte.hu
The three electron-withdrawing bromine atoms on the this compound skeleton are expected to lower the energy levels of both its HOMO and LUMO compared to unsubstituted 1,3-butadiene (B125203). mdpi.com This reduction in orbital energies suggests that this compound would be a more electron-deficient diene. Consequently, it would react more rapidly in Diels-Alder reactions with electron-rich dienophiles—a type of reaction known as an inverse-electron-demand Diels-Alder reaction. The energy gap between the diene's LUMO and the dienophile's HOMO would be smaller, leading to a stronger stabilizing interaction and a faster reaction rate. ucalgary.ca
Illustrative Data Table: Predicted FMO Energies
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1,3-Butadiene (Reference) | -6.23 | +0.61 | 6.84 |
| This compound | < -6.23 | < +0.61 | < 6.84 |
Note: The values for this compound are qualitative predictions based on the electron-withdrawing effects of bromine atoms, relative to published values for 1,3-butadiene. mdpi.com Specific calculated values for this compound are not available in the cited literature.
The distribution of electrons within the this compound molecule is highly polarized due to the presence of the three bromine atoms. Computational methods such as Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on each atom. It is predicted that the bromine atoms would carry a significant negative partial charge, while the carbon atoms bonded to them (C1 and C2) would bear a corresponding positive partial charge.
An electrostatic potential (ESP) map would visually represent this charge distribution. This map displays electron-rich regions (negative potential) in red and electron-poor regions (positive potential) in blue. For this compound, the ESP map is expected to show a region of high positive potential around the C1 and C2 carbons, making them susceptible to attack by nucleophiles. Conversely, the terminal C4 atom, being further from the electron-withdrawing groups, would likely be the most electron-rich and nucleophilic carbon in the π-system, making it the primary site for attack by electrophiles. This intramolecular charge separation is key to predicting the molecule's reactivity in polar reactions. mdpi.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the geometries of transition states and the energy barriers that control reaction rates. libretexts.org For a molecule like this compound, this is particularly valuable for understanding how its unique substitution pattern affects its participation in cycloaddition and other reactions.
The Diels-Alder reaction is a concerted cycloaddition that proceeds through a single, cyclic transition state. libretexts.org Computational modeling can locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction. For this compound reacting with a dienophile, the transition state would involve the simultaneous formation of two new sigma bonds. libretexts.org
The heavy and bulky bromine atoms at the C1 and C2 positions would introduce significant steric hindrance. This steric demand would influence the geometry of the transition state, potentially distorting it from the ideal planar arrangement and raising the energy barrier compared to less substituted dienes. However, the strong electron-withdrawing nature of the bromines could lower the energy barrier in reactions with electron-rich dienophiles, counteracting the steric effect. ucalgary.ca A full computational analysis would be required to determine which effect—steric hindrance or electronic activation—is dominant for a given reaction.
Illustrative Data Table: Factors Influencing Diels-Alder Activation Energy
| Factor | Effect on Transition State of this compound | Predicted Impact on Activation Energy (ΔG‡) |
|---|---|---|
| Steric Hindrance (Br atoms at C1, C2) | Causes distortion from ideal geometry, increases steric repulsion. | Increase |
| Electronic Effects (Electron-withdrawing Br atoms) | Lowers LUMO energy, enhancing interaction with electron-rich dienophiles. | Decrease |
Beyond cycloadditions, computational analysis of the reaction coordinate can map the energy profile for various addition and substitution reactions. For example, in an electrophilic addition reaction, the analysis would begin with the initial approach of the electrophile to the diene's π-system. The most likely point of attack would be the most nucleophilic carbon, predicted to be C4. The reaction coordinate would then trace the formation of a carbocation intermediate and its subsequent reaction with a nucleophile.
Prediction of Regioselectivity and Stereoselectivity through Computational Approaches
One of the most powerful applications of computational chemistry is the prediction of reaction outcomes, specifically regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). nih.govrsc.org
For this compound, which is an unsymmetrical diene, regioselectivity is a key consideration in Diels-Alder reactions with unsymmetrical dienophiles. The outcome is determined by the alignment of the reactants in the transition state. FMO theory predicts that the major regioisomer will be the one formed through the transition state that allows for the strongest interaction between the atoms with the largest orbital coefficients in the diene's HOMO/LUMO and the dienophile's LUMO/HOMO. youtube.com Additionally, analysis of the calculated partial charges can predict regioselectivity in polar mechanisms, where the most nucleophilic center of one reactant attacks the most electrophilic center of the other. mdpi.com Given the electronic asymmetry of this compound, a high degree of regioselectivity is expected.
Stereoselectivity, such as the preference for an endo or exo product in a Diels-Alder reaction, can also be predicted by comparing the activation energies of the respective transition states. youtube.com The endo product is often favored due to secondary orbital interactions, a stabilizing effect where orbitals on the dienophile's substituent can overlap with orbitals on the interior of the diene (C2 and C3). However, steric repulsion from the bulky bromine atoms at the C1 and C2 positions could destabilize the more compact endo transition state, potentially leading to a preference for the exo product. Computational modeling of both transition states is essential to predict the stereochemical outcome. nih.govmdpi.com
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Advanced Synthetic Applications of 1,1,2 Tribromobuta 1,3 Diene in Organic Synthesis
Utilization as a Versatile Building Block for Polyfunctional Organic Molecules
The arrangement of three bromine atoms and a conjugated diene system within 1,1,2-tribromobuta-1,3-diene theoretically endows it with multiple reactive sites. This polyfunctionality makes it a potentially valuable precursor for a wide range of organic molecules. The gem-dibromoalkene unit can be a synthetic equivalent of an alkyne, while the vinylic bromides are amenable to various cross-coupling reactions. The diene structure itself can participate in cycloaddition reactions.
The differential reactivity of the bromine atoms could, in principle, allow for selective, stepwise functionalization. For instance, the bromine at the C2 position might exhibit different reactivity compared to the gem-dibromides at C1 due to electronic and steric effects. This would enable the sequential introduction of different substituents, leading to highly functionalized butadiene backbones or more complex downstream products.
Table 1: Potential Reaction Sites of this compound
| Structural Feature | Potential Reaction Type | Expected Transformation |
|---|---|---|
| gem-Dibromoalkene (C1) | Metal-mediated coupling | Formation of alkynes, allenes, or trisubstituted alkenes |
| Vinylic Bromide (C2) | Cross-coupling (e.g., Suzuki, Stille) | C-C, C-N, C-O bond formation |
| Conjugated Diene | Cycloaddition (e.g., Diels-Alder) | Formation of six-membered rings |
Participation in Complex Carbon-Carbon Bond Forming Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The vinylic bromides present in this compound are ideal handles for such transformations. Reactions like the Suzuki, Stille, Heck, and Sonogashira couplings could theoretically be employed to introduce aryl, vinyl, alkyl, or alkynyl groups.
The presence of multiple bromine atoms raises questions of selectivity. It is plausible that the reactivity of the C1 and C2 bromines would differ, potentially allowing for regioselective cross-coupling under carefully controlled conditions. For example, the gem-dibromo moiety could undergo sequential coupling reactions. A single coupling could yield a monobromo-disubstituted alkene, which could then be subjected to a second, different coupling reaction to install a third distinct group. organic-chemistry.org
Table 2: Hypothetical Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Potential Product Class | Catalyst System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted bromodienes | Pd(PPh₃)₄ / Base |
| Stille | Organostannane | Alkenyl-substituted bromodienes | Pd(PPh₃)₄ |
| Heck | Alkene | Dienyl-substituted alkenes | Pd(OAc)₂ / Ligand / Base |
Precursor in the Synthesis of Heterocyclic and Carbocyclic Ring Systems
The conjugated diene system of this compound makes it a candidate for cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. The presence of three electron-withdrawing bromine atoms would classify it as an electron-deficient diene. Consequently, it would be expected to react most efficiently with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. chempedia.info The resulting cyclohexene (B86901) adducts would be highly functionalized with bromine atoms, providing synthetic handles for further transformations, such as eliminations to form aromatic rings or subsequent cross-coupling reactions.
Beyond [4+2] cycloadditions, the polybromo functionality could be exploited in intramolecular coupling reactions to form cyclic structures. For instance, if a suitable nucleophile were introduced at the C4 position, an intramolecular cyclization could lead to the formation of five- or six-membered carbo- or heterocyclic rings. rsc.org
Derivatization Strategies for Accessing Novel Brominated Organic Compounds
The bromine atoms on this compound serve as points for derivatization. Selective substitution of one or more bromine atoms would lead to a variety of novel brominated organic compounds. For example, nucleophilic substitution reactions, although typically difficult on vinylic halides, might be possible under specific catalytic conditions.
Furthermore, metal-halogen exchange reactions, for instance using organolithium reagents at low temperatures, could generate lithiated diene species. These powerful nucleophiles could then react with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups. The regioselectivity of such a metal-halogen exchange would be a critical aspect to control.
Contribution to the Synthesis of Natural Products and Bioactive Scaffolds
The 1,3-diene motif is a common structural feature in many biologically active natural products. nih.gov While there is no specific evidence of this compound being directly used in the total synthesis of a natural product, its potential as a C4 building block is clear. The ability to introduce multiple and varied substituents through the bromine handles could allow for the rapid assembly of complex backbones found in polyketides or other natural product classes.
The resulting polyfunctional and potentially chiral structures derived from this building block could serve as scaffolds for the development of new bioactive molecules. The presence of halogen atoms can often enhance the biological activity of a molecule by influencing its lipophilicity, metabolic stability, and binding interactions. Therefore, derivatives of this compound could be of interest in medicinal chemistry and drug discovery programs.
Future Research Directions for 1,1,2 Tribromobuta 1,3 Diene
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of 1,1,2-Tribromobuta-1,3-diene and its derivatives will likely prioritize environmentally benign methods. nih.gov Traditional approaches to halogenated compounds often rely on harsh reagents and produce significant waste. A shift towards greener alternatives is essential for the sustainable utilization of this compound.
Key areas of future research in this context include:
Photoredox Catalysis: Light-mediated reactions offer a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Future work could explore the use of photoredox catalysis for the synthesis of this compound, potentially from simpler, readily available precursors. This approach could minimize the use of high temperatures and stoichiometric reagents.
Transition-Metal-Free Cross-Coupling Reactions: While transition-metal catalysis is a cornerstone of modern synthesis, the development of metal-free alternatives is a significant goal for sustainable chemistry. nih.gov Research into base-mediated or other novel activation methods for the construction of the tribrominated diene skeleton could provide more economical and environmentally friendly synthetic routes.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for easier scale-up. The development of flow-based syntheses for this compound could lead to more efficient and reproducible production methods.
| Green Synthesis Approach | Potential Advantages |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. |
| Transition-Metal-Free Reactions | Reduced cost, lower toxicity, simplified purification. |
| Flow Chemistry | Improved safety, enhanced reproducibility, facile scale-up. |
Exploration of Underexplored Reactivity and Mechanistic Pathways
A thorough understanding of the reactivity of this compound is crucial for its effective application in synthesis. The interplay between the conjugated diene system and the electron-withdrawing bromine atoms is expected to give rise to unique chemical behavior.
Future investigations should focus on:
Electrophilic Additions: The reaction of conjugated dienes with electrophiles can proceed via 1,2- or 1,4-addition pathways. masterorganicchemistry.compearson.comlibretexts.org The regioselectivity of electrophilic additions to this compound will be influenced by the electronic and steric effects of the bromine substituents. Detailed mechanistic studies, including kinetic and computational analyses, will be necessary to elucidate these reaction pathways.
Cycloaddition Reactions: Dienes are classic substrates for cycloaddition reactions, most notably the Diels-Alder reaction. The electron-deficient nature of this compound suggests it could be a competent diene in normal-electron-demand Diels-Alder reactions with electron-rich dienophiles. Conversely, it might participate in inverse-electron-demand Diels-Alder reactions with electron-poor dienophiles. The stereochemical outcomes of these reactions will be of significant interest.
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds in this compound represent potential sites for cross-coupling reactions. The differential reactivity of the bromine atoms at the C1 and C2 positions could allow for selective functionalization, providing access to a wide range of substituted dienes.
| Reaction Type | Key Research Questions |
| Electrophilic Addition | Regioselectivity (1,2- vs. 1,4-addition), influence of bromine atoms on carbocation stability. |
| Cycloaddition Reactions | Reactivity in normal and inverse-electron-demand Diels-Alder reactions, stereoselectivity. |
| Cross-Coupling Reactions | Site-selectivity of C-Br bond activation, development of catalysts for controlled functionalization. |
Implementation in Asymmetric Catalysis and Chiral Auxiliary Strategies
The development of stereoselective transformations is a central theme in modern organic synthesis. This compound presents a unique scaffold for the development of novel asymmetric reactions.
Future research in this area could involve:
Catalytic Enantioselective Transformations: Drawing inspiration from asymmetric reactions of other dienes, such as catalytic enantioselective diboration and dihydroxylation, future work could aim to develop analogous processes for this compound. nih.gov The synthesis of chiral, non-racemic products from this achiral starting material would be a significant advancement.
Aza Diels-Alder Reactions: The use of brominated conjugated dienes in aza Diels-Alder reactions has been reported, leading to the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net Exploring the asymmetric variants of these reactions with this compound could provide access to valuable chiral building blocks.
Use as a Chiral Auxiliary: While challenging, it may be possible to derivatize this compound into a chiral auxiliary. The rigid diene backbone could provide a well-defined chiral environment to control the stereochemical outcome of reactions at a remote site.
Advanced Computational Studies for Predictive Chemical Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For a relatively unexplored molecule like this compound, in silico studies can provide valuable insights and guide experimental design.
Future computational work should focus on:
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the geometric and electronic structure of this compound. mdpi.comacs.orgnih.gov These studies can predict the preferred conformations, bond lengths and angles, and the distribution of electron density, which are all crucial for understanding its reactivity.
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. nih.govresearchgate.net This can help to identify transition states, calculate activation barriers, and predict the thermodynamically and kinetically favored products, complementing experimental mechanistic studies.
Predictive Design of Catalysts and Substrates: As our understanding of the reactivity of this compound grows, computational methods can be used to design new catalysts and substrates for specific transformations. For example, virtual screening of ligands for a metal catalyst could identify candidates that promote a desired regioselectivity in a cross-coupling reaction.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Elucidation of electronic structure and preferred conformations. |
| Reaction Pathway Modeling | Prediction of reaction outcomes and elucidation of mechanisms. |
| Virtual Screening | Design of new catalysts and reaction partners. |
Integration into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer a highly efficient means of building molecular complexity from simple starting materials in a single operation. organic-chemistry.orgwikipedia.orgnih.govbaranlab.orgrug.nlnih.govresearchgate.net The multiple reactive sites in this compound make it an attractive candidate for inclusion in such processes.
Future research directions include:
Development of Novel Cascade Reactions: this compound could be designed to initiate or participate in cascade sequences. For example, a reaction at one of the double bonds could trigger a subsequent cyclization or rearrangement involving the bromine atoms.
Multicomponent Reaction Design: The design of new multicomponent reactions that incorporate this compound as one of the components could lead to the rapid synthesis of complex and diverse molecular scaffolds. The ability to introduce multiple new bonds and functional groups in a single step is a hallmark of this approach.
Synthesis of Heterocyclic and Polycyclic Systems: By carefully designing the reaction partners and conditions, cascade and multicomponent reactions involving this compound could be used to construct a variety of heterocyclic and polycyclic frameworks, which are common motifs in medicinally relevant compounds.
Q & A
Q. What are effective laboratory-scale synthetic methods for 1,1,2-Tribromobuta-1,3-diene, and how can reaction conditions be optimized for regioselectivity?
Methodological Answer: Synthesizing this compound requires precise bromination of buta-1,3-diene. A stepwise approach using controlled stoichiometry of bromine (Br₂) under inert conditions (e.g., CCl₄ at –20°C) can minimize over-bromination. Regioselectivity is influenced by steric and electronic factors: the conjugated diene system favors electrophilic addition at terminal positions. Monitoring reaction progress via GC-MS or TLC ensures intermediate isolation. For regiochemical confirmation, compare experimental NMR shifts with computational predictions (DFT), focusing on olefinic proton splitting patterns and bromine-induced deshielding .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify regiochemistry. Olefinic protons (δ 5.5–6.5 ppm) exhibit coupling () indicative of 1,3-diene geometry. Bromine’s electron-withdrawing effect deshields adjacent carbons.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion [M] at m/z 287.7 (CHBr). Isotopic patterns (Br: 1:1 ratio for /) validate composition.
- X-ray Crystallography : Resolves regioselectivity ambiguities by mapping Br positions.
- Elemental Analysis : Validates purity (>98%) by matching experimental vs. theoretical Br content (83.2%).
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed C-H functionalization reactions?
Methodological Answer: The electron-deficient diene system activates adjacent C-H bonds for metal-mediated functionalization. Palladium or ruthenium catalysts with carboxylate co-catalysts (e.g., acetate) enable concerted metalation-deprotonation (CMD) at allylic positions. For example, Pd(OAc)₂ in DMF at 80°C facilitates allylic C-H arylation via a π-allyl intermediate. Computational studies (DFT) reveal that bromine’s inductive effect lowers the energy barrier for metalation. Reaction progress is monitored by in situ IR spectroscopy tracking C-H bond cleavage .
Q. What experimental approaches can resolve discrepancies in reported reaction pathways for nucleophilic substitutions on polybrominated 1,3-dienes?
Methodological Answer: Contradictions in substitution mechanisms (S_\text{N1 vs. S_\text{N2) arise from solvent polarity, nucleophile strength, and steric effects. To resolve these:
- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to distinguish concerted vs. stepwise pathways.
- Stereochemical Probes : Use chiral nucleophiles (e.g., (R)-NHPh) to assess inversion/retention.
- Computational Modeling : DFT calculations map transition states and activation energies. For example, S_\text{N2 pathways dominate in polar aprotic solvents (DMSO), while S_\text{N1 is favored in THF due to carbocation stabilization .
Q. Can computational chemistry predict the thermodynamic stability and isomerization behavior of this compound under varying conditions?
Methodological Answer: Yes. DFT (B3LYP/6-311+G(d,p)) calculates relative stability of E/Z isomers and transition states. Key findings:
- The s-cis conformation is 12.3 kJ/mol more stable than s-trans due to reduced steric clash between Br atoms.
- Isomerization barriers (~45 kJ/mol) suggest thermal interconversion above 120°C. Dinuclear Pd catalysts (e.g., [Pd(μ-Cl)(PPh)]) selectively isomerize E to Z isomers via a σ-allyl intermediate, as shown in studies of analogous 1,3-dienes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
